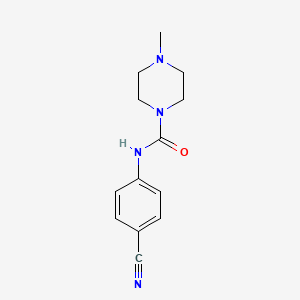
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide, also known as MOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOPA is a derivative of phthalazine and has been found to exhibit a wide range of biological activities, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide can modulate the activity of various enzymes and signaling pathways that are involved in cell growth, differentiation, and apoptosis. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its potent anti-cancer activity. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the limitations of using N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide. One of the most promising areas of research is the development of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based anti-cancer drugs. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity, and further research is needed to develop N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide-based drugs that can be used in clinical settings. Other future directions for research on N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide include its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is a complex process that involves several steps. The starting material for the synthesis is 2-nitrobenzaldehyde, which is reacted with ethyl acetoacetate to form 2-ethyl-2-(2-nitrophenyl)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-ethyl-2-(2-hydrazinylphenyl)acetic acid hydrazide, which is further treated with methyl iodide to form N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide.
Applications De Recherche Scientifique
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide is in the field of cancer research. Studies have shown that N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide has also been found to inhibit the growth of tumor cells in animal models.
Propriétés
IUPAC Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-19(14-8-3-2-4-9-14)16(21)12-20-17(22)15-10-6-5-7-13(15)11-18-20/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVLZJKPMUWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(1-oxophthalazin-2-yl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)



![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)
